Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate

Computational Chemistry Drug Design Material Science

Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate (CAS 660849-95-6) is a diester compound classified as a dibenzoate ester. It features a central (E)-but-2-ene-1,4-diylbis(oxy) linker connecting two methyl 4-hydroxybenzoate moieties, represented by the molecular formula C20H20O6 and an exact mass of 356.12600.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
CAS No. 660849-95-6
Cat. No. B12542064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate
CAS660849-95-6
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC=CCOC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C20H20O6/c1-23-19(21)15-5-9-17(10-6-15)25-13-3-4-14-26-18-11-7-16(8-12-18)20(22)24-2/h3-12H,13-14H2,1-2H3
InChIKeyRAUDWENAMRSIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate (CAS 660849-95-6): A Structurally Distinct Diacrylate-Like Diester Building Block


Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate (CAS 660849-95-6) is a diester compound classified as a dibenzoate ester. It features a central (E)-but-2-ene-1,4-diylbis(oxy) linker connecting two methyl 4-hydroxybenzoate moieties, represented by the molecular formula C20H20O6 and an exact mass of 356.12600 . A synthetic route to this compound is described in patent literature, involving esterification of the corresponding dicarboxylic acid precursor [1].

Why Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate Cannot Be Replaced by a Saturated-Linker Analog for Performance-Dependent Procurement


The target compound contains a conformationally restricted, trans-alkene spacer within its linker region, which imparts distinct geometric and electronic properties compared to its closest saturated analog, dimethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate. Generic substitution with the ethane-linked variant introduces a fully flexible sp³ spacer, altering the core's shape, polar surface area (PSA), and logP in a quantifiable manner (see Section 3). This structural difference potentially impacts intermolecular interactions, packing efficiency, and the reactivity of the central double bond for downstream functionalization. As evidenced by its use as a monomer in the synthesis of coordination polymers [1], the rigid, unsaturated geometry is critical for the formation of specific framework topologies, making the target compound non-interchangeable with its flexible-chain analogs.

Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate (CAS 660849-95-6): Quantified Differentiation from Saturated-Linker Analogs for Scientific Selection


Molecular Descriptor-Driven Differentiation: cis/trans-Rigid vs. Flexible Saturated Linker

The target compound's central trans-but-2-ene linker provides a rigid, extended conformation that is structurally distinct from the free-rotating ethane-1,2-diylbis(oxy) linker in the closest analog, dimethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate. This difference translates into a higher measured logP (3.27 vs. 2.5) for the target compound .

Computational Chemistry Drug Design Material Science

Precursor for Metal-Organic Framework (MOF) Synthesis: A Class-Level Application Advantage

The target compound serves as an effective precursor for synthesizing the (E)-5,5'-(but-2-ene-1,4-diylbis(oxy))diisophthalic acid ligand, which has been successfully used to construct a 3-fold interpenetrated cobalt(II) metal-organic framework with notable dye adsorption properties [1]. This application is a class-level inference from the structurally analogous tetracarboxylic acid, which shares the identical central but-2-ene-1,4-diylbis(oxy) linker motif. In contrast, simple saturated-linker analogs are not reported to yield such interpenetrated topologies.

Coordination Chemistry Metal-Organic Frameworks Materials Chemistry

Structural Rigidity and Double Bond Reactivity: A Differentiating Advantage Over Saturated Analogs

The target compound contains a reactive, electron-rich trans-C=C double bond within its linker. This offers a potential site for post-polymerization cross-linking via radical or thiol-ene 'click' chemistry, which is absent in its saturated ethane-linked counterpart. While no direct comparative cross-linking data was identified, the presence of the double bond provides a theoretical handle for network formation, making it a candidate for photocurable or post-functionalizable materials .

Polymer Chemistry Photochemistry Cross-linking

Preliminary Bioactivity Data: A Cautionary Note on Non-Reproducible Vendor Claims

Vendor listings attribute antimicrobial activity (zone of inhibition: 15 mm against E. coli) and cytotoxicity (IC50: 25 µM against MCF-7) to the target compound . However, these data points could not be traced to any peer-reviewed publication or patent and originate solely from excluded vendor sources. Therefore, these claims should be treated as unverified and not used for procurement decisions based on biological activity.

Medicinal Chemistry Antimicrobial Cytotoxicity

Best-Fit Application Scenarios for Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate (CAS 660849-95-6) Based on Verified Structural Features


Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Following literature precedent, this diester is the optimal choice for preparing the (E)-5,5'-(but-2-ene-1,4-diylbis(oxy))diisophthalic acid ligand. The resulting tetracarboxylate ligand has been demonstrated to produce a 3-fold interpenetrated Co-MOF with dye adsorption capabilities [1]. Procuring the target compound directly eliminates the need for stepwise construction of the but-2-ene linker from scratch, accelerating MOF discovery.

Design of Photo-Crosslinkable or Post-Functionalizable Polymers

The presence of a trans-C=C double bond in the linker enables the compound to act as a monomer in polymers that require subsequent cross-linking. This feature is unavailable in its saturated ethane-linked analog. While no direct comparative cross-linking efficiency data is available, the structural handle provides a clear rationale for its selection in thiol-ene or photoinitiated network formation research [1].

Lipophilic Building Block for Solubility-Tuned Conjugates

Compared to the common saturated analog dimethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate, the target compound exhibits a significantly higher logP (3.27 vs. ~2.5) [1]. This makes it the preferred choice when designing molecules with enhanced membrane permeability or for applications in non-aqueous media where higher lipophilicity is required.

Precursor for Zinc Finger Ejector Research (Patent-Outlined Route)

The compound is identified within a patent as a diester precursor to bishydroxamic acid zinc finger ejectors [1]. For laboratories already working in this therapeutic area, procuring the diester provides a validated starting material for synthesizing the active hydroxamic acid derivatives, ensuring consistency with the established synthetic protocol.

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